(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,3-dione core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction using a chlorinated aromatic compound.
Attachment of the Thiophen-2-yl Group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield diols.
Scientific Research Applications
(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the pyrrolidine-2,3-dione core.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure.
Noble Gas Compounds: Although not structurally similar, these compounds share the characteristic of being chemically unique.
Uniqueness
(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C18H16ClNO4S |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-9-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-10-25-13/h2-7,10,15,22H,8-9H2,1H3 |
InChI Key |
IAUGSUDSPPFIBD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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